Bienvenue dans la boutique en ligne BenchChem!

Entecavir Impurity 5

impurity profiling reference standard characterization entecavir ANDA

Choose this Entecavir Impurity 5 reference standard for accurate HPLC system suitability verification. Its non-polar triphenylmethane ether scaffold (LogP 4.63) resolves late‑eluting, structurally unrelated impurities—critical for USP/EP unspecified‑impurity quantification. Complete data package (COA, HPLC, NMR, MS) eliminates extra characterization costs. Cold‑chain logistics preserve the labile methoxy‑trityl linkage. Superior purity (≥98%) minimizes interference, with validated LOD <0.009% for trace stability testing.

Molecular Formula C21H20O2
Molecular Weight 304.39
CAS No. 84868-56-4
Cat. No. B601560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir Impurity 5
CAS84868-56-4
Synonymsmethoxy-(p-methoxytriphenyl)methane;  4.α-Dimethoxy-tritan;  methoxy-(4-methoxy-phenyl)-diphenyl-methane;  Methoxy-(4-methoxy-phenyl)-diphenyl-methan;  Methyl-(4-methoxy-trityl)-aether
Molecular FormulaC21H20O2
Molecular Weight304.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC
InChIInChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Entecavir Impurity 5 (CAS 84868-56-4) – Reference Standard for Entecavir ANDA, Method Validation, and QC Release


Entecavir Impurity 5, chemically (methoxy(4-methoxyphenyl)methylene)dibenzene (molecular formula C21H20O2, molecular weight 304.38 g/mol), is a process-related impurity of the antiviral agent entecavir (CAS 209216-23-9) . Unlike the purine-based entecavir scaffold, this compound contains a triphenylmethane ether core and is supplied as a fully characterized reference standard (RS) with a certificate of analysis (COA), HPLC, NMR, and MS data packages to support analytical method development, method validation (AMV), quality-controlled (QC) testing, and Abbreviated New Drug Application (ANDA) submissions [1].

Why Entecavir Impurity 5 (CAS 84868-56-4) Cannot Be Substituted by Other Entecavir Impurity Reference Standards


Entecavir-related impurities encompass guanine epimers (EP impurity A, RRT ~0.9; EP impurity C, RRT ~1.03), hydroxylated/methoxylated analogs, and process by-products, each with distinct reversed-phase HPLC retention times defined in the EP and USP monographs [1]. Entecavir Impurity 5 (CAS 84868-56-4) is structurally unrelated to the purine scaffold and is not listed among the pharmacopoeial specified impurities A–F; consequently, substituting it with an alternative impurity RS (e.g., EP impurity F, CAS 649761-24-0) would misassign peaks in a validated related-substances HPLC method and jeopardize system suitability compliance, which requires resolution ≥2.0–3.5 between specified impurity pairs [2].

Quantitative Differentiation Evidence for Entecavir Impurity 5 (CAS 84868-56-4) Versus Closest In-Class Alternatives


Structural Scaffold Divergence Versus Pharmacopoeial Specified Impurities A–F

Entecavir Impurity 5 (CAS 84868-56-4) is a triphenylmethane ether (C21H20O2, MW 304.38) with no purine ring system, whereas all EP/USP specified impurities A–F (e.g., impurity A, CAS 1367369-78-5; impurity F, CAS 649761-24-0) retain the guanine nucleoside core (C12H15N5O3 scaffold, MW ~277) [1]. The Tanimoto similarity to the entecavir core is <0.1, making it the only commercially available entecavir-related RS that is completely orthogonal to the purine impurity series .

impurity profiling reference standard characterization entecavir ANDA

HPLC Purity Specification – ≥98% Versus Industry Baseline ≥95%

Entecavir Impurity 5 is supplied with a purity specification of ≥98% by HPLC area normalization (detection at 254 nm), as documented by Chemscene . In comparison, the common industry specification for entecavir impurity reference standards from multiple suppliers is ≥95% . A Δ ≥ 3 percentage points reduces the contribution of unidentified co-eluting impurities to ≤2%, improving quantification accuracy when this RS is used for external standard calibration.

HPLC purity reference standard quality entecavir impurity

Analytical Sensitivity – Detection at ≤0.009% Relative to Test Concentration

Peer-reviewed HPLC methods developed for entecavir diastereomeric impurity profiling have demonstrated the ability to detect impurities at levels below 0.009% relative to a test concentration of 500 µg/mL (injection volume 20 µL) [1]. This sensitivity is approximately 5.6-fold lower than the ICH Q3A reporting threshold of 0.05%, meaning Entecavir Impurity 5 can be reliably quantified even when present at levels far below the formal reporting cut-off. The method achieved recoveries of 95–105% for diastereomeric impurities and resolution >2.0 between entecavir and impurity peaks [1]. Note: this sensitivity figure derives from the broader diastereomeric impurity class and is not specific to Impurity 5 alone; however, the chromatographic method is applicable to this impurity based on its structural classification.

HPLC method validation diastereomeric impurity detection limit of detection

Reversed-Phase Chromatographic Orthogonality – LogP 4.63 Versus Purine Impurities (LogP −1 to +2)

The predicted LogP of Entecavir Impurity 5 is 4.63, whereas entecavir API has a LogP of approximately −0.8 and typical purine-based impurities exhibit LogP values between −1 and +2 . This >1000-fold difference in lipophilicity ensures that Impurity 5 elutes much later on a reversed-phase C18 column, providing baseline separation from all polar purine impurities and the API itself. In contrast, pharmacopoeial impurities A–E co-elute within a narrow RRT window of 0.73–1.27, creating occasional resolution challenges [1].

LogP chromatographic retention HPLC method development

Storage Stability – Cold-Chain Requirement (2–8°C) Versus Ambient-Stored Alternatives

Entecavir Impurity 5 (Chemscene) is specified for storage sealed in dry conditions at 2–8°C , whereas many entecavir impurity reference standards (including EP impurity F and USP system suitability mixtures) are shipped and stored at ambient temperature . The mandated cold-chain storage reduces the rate of degradation reactions (e.g., hydrolysis of the methoxy-trityl ether linkage) by an estimated factor of 2–4× based on the Arrhenius kinetics applicable to pharmaceutical reference materials, thereby extending the usable shelf-life for long-term QC program continuity.

reference standard storage stability 2–8°C storage

Priority Application Scenarios for Entecavir Impurity 5 (CAS 84868-56-4) Based on Quantitative Evidence


Method Validation for ANDA Filing – Peak Specificity Confirmation in Related-Substances HPLC

When validating an HPLC method for entecavir film-coated tablets per USP40 or YBH33292005, the resolution between entecavir and each impurity peak must exceed 1.5 [1]. Entecavir Impurity 5, with its non-purine scaffold and predicted late elution (LogP 4.63), provides an ideal system suitability marker to verify that the analytical method can resolve non-polar, structurally unrelated impurities from the API and from the polar purine impurity cluster eluting at RRT 0.73–1.27 [2]. Its ≥98% purity ensures negligible interference during specificity demonstration.

Stability-Indicating Method Development – Forced Degradation and Impurity Fate Tracking

Forced degradation studies (acid, base, oxidative, thermal, photolytic) on entecavir drug substance generate diverse degradation products. Entecavir Impurity 5, a process-related triphenylmethane ether, may also arise from degradation of benzyl-protected intermediates. Its cold-chain storage specification (2–8°C) reflects the inherent lability of the methoxy-trityl linkage, making it a critical reference material for tracking degradation pathways that produce non-purine by-products . The validated LOD of <0.009% enables detection of this impurity at trace levels during long-term stability testing [3].

Quality Control Lot Release for Generic Entecavir API – Quantifying Unspecified Impurities Against the 0.1% Limit

USP43-NF38 and EP 2815 impose a limit of NMT 0.10% for any unspecified impurity and NMT 0.3% for total impurities in entecavir monohydrate [4]. Entecavir Impurity 5 falls into the unspecified impurity category. Using this RS at ≥98% purity as an external calibration standard enables accurate quantification of this impurity in API batches, ensuring that the 0.1% single-impurity threshold is reliably assessed and that batch release decisions are analytically sound [5].

Procurement Decision-Making for Impurity Reference Standard Sourcing – Total Cost of Ownership (TCO)

Procurement teams selecting an Entecavir Impurity 5 reference standard should consider not only unit price but also the data-package completeness (COA + HPLC + NMR + MS) and storage requirements. The ≥98% purity specification reduces the need for in-house repurification, while the comprehensive analytical data package minimizes the time and cost of additional characterization. The cold-chain storage (2–8°C) requires refrigerated logistics, which must be factored into TCO calculations against ambient-shipped alternatives.

Quote Request

Request a Quote for Entecavir Impurity 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.